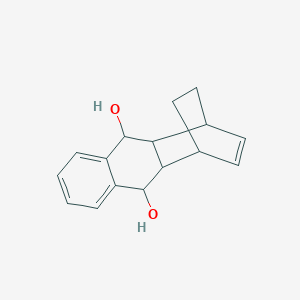
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is an organic compound with a complex structure that includes multiple fused rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,4-ethanoanthracene derivatives under specific conditions. For example, the compound can be synthesized via the hydrogenation of 1,4-ethanoanthracene-9,10-dione using a palladium catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 1,4-ethanoanthracene-9,10-dione.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4,4a,9,9a,10-Hexahydro-1,4-methanoanthracene-9,10-diol: Similar structure but with a methano bridge instead of an ethano bridge.
1,2,3,4,4a,9a-Hexahydro-9-methyl-4H-carbazole-4-one: Contains a carbazole ring system with different functional groups.
2,3,4,4a,9,9a-Hexahydro-1H-fluorene: Similar fused ring structure but lacks hydroxyl groups.
Uniqueness
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
55431-78-2 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-18H,6,8H2 |
InChI Key |
CXKDRWRWLKDGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2C(C4=CC=CC=C4C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















